2-(哌啶-1-基)乙酰肼

描述

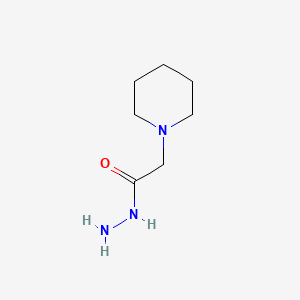

2-(Piperidin-1-yl)acetohydrazide is a chemical compound with the formula C7H15N3O . It is used as a building block in organic synthesis . It is also used in the production of various pharmaceuticals .

Synthesis Analysis

The synthesis of 2-(Piperidin-1-yl)acetohydrazide involves several steps. The reaction conditions vary, but some examples include heating in 1,4-dioxane at 50℃, at 120℃ for 1 hour, and in ethanol for 0.5 hours . Other methods involve multi-step reactions with various conditions .Molecular Structure Analysis

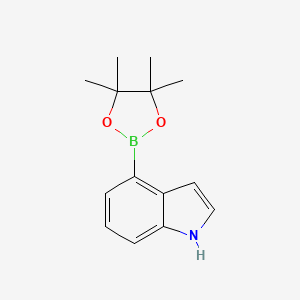

The molecular structure of 2-(Piperidin-1-yl)acetohydrazide consists of a piperidine ring attached to an acetohydrazide group . The piperidine ring is a six-membered heterocycle with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis

The chemical reactions involving 2-(Piperidin-1-yl)acetohydrazide are diverse. They include intra- and intermolecular reactions leading to the formation of various piperidine derivatives .科学研究应用

Application Summary

“2-(Piperidin-1-yl)acetohydrazide” is a compound that has been synthesized and evaluated for its antimicrobial activity . It’s part of a new series of compounds synthesized for this purpose .

Methods of Application or Experimental Procedures

The compound was synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 . The structures were characterized by spectral data . The representative examples were screened in vitro for antibacterial activity and antifungal activity .

Results or Outcomes

The compounds showed significant antibacterial activity and moderate antifungal activity . The data were further compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase (1XDQ) protein organism: Escherichia coli for antibacterial activity and oxidoreduc-tase (3QLS) protein, organism: Candida albicans for anti-fungal activity .

Anticancer Applications

Application Summary

Piperidine derivatives, including “2-(Piperidin-1-yl)acetohydrazide”, have been utilized in various ways as anticancer agents .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures can vary widely depending on the specific type of cancer being targeted and the specific derivative of piperidine being used .

Results or Outcomes

The results or outcomes also vary widely, but in general, piperidine derivatives have shown promising results in preclinical and clinical trials for various types of cancers .

Antiviral Applications

Application Summary

Piperidine derivatives have also been used as antiviral agents .

Methods of Application or Experimental Procedures

Again, the specific methods of application or experimental procedures can vary widely depending on the specific virus being targeted and the specific derivative of piperidine being used .

Results or Outcomes

Piperidine derivatives have shown promising results in preclinical and clinical trials for various viral infections .

Antimalarial Applications

Application Summary

Piperidine derivatives have been used as antimalarial agents .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures can vary widely depending on the specific type of malaria being targeted and the specific derivative of piperidine being used .

Results or Outcomes

Piperidine derivatives have shown promising results in preclinical and clinical trials for various types of malaria .

Antihypertensive Applications

Application Summary

Piperidine derivatives have also been used as antihypertensive agents .

Methods of Application or Experimental Procedures

Again, the specific methods of application or experimental procedures can vary widely depending on the specific type of hypertension being targeted and the specific derivative of piperidine being used .

Results or Outcomes

Piperidine derivatives have shown promising results in preclinical and clinical trials for various types of hypertension .

Anti-Alzheimer Applications

Application Summary

Piperidine derivatives have been used as anti-Alzheimer agents .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures can vary widely depending on the specific type of Alzheimer’s disease being targeted and the specific derivative of piperidine being used .

Results or Outcomes

Piperidine derivatives have shown promising results in preclinical and clinical trials for various types of Alzheimer’s disease .

安全和危害

未来方向

属性

IUPAC Name |

2-piperidin-1-ylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c8-9-7(11)6-10-4-2-1-3-5-10/h1-6,8H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFBMWXGJRIJOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20423631 | |

| Record name | 2-(piperidin-1-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Piperidin-1-yl)acetohydrazide | |

CAS RN |

7408-09-5 | |

| Record name | 2-(piperidin-1-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetonitrile, [[4-(trifluoromethyl)phenyl]azo][[4-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B1312324.png)

![2,7-Dichlorobenzo[d]thiazole](/img/structure/B1312334.png)